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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antiviral activity of (R)-Carbinoxamine

maleate (CAM), an FDA-approved first-generation antihistamine, against a range of influenza

viruses. Through a detailed comparison with established antiviral drugs, this document serves

as a valuable resource for researchers exploring novel therapeutic strategies for influenza

treatment. The data presented herein is compiled from peer-reviewed studies and is intended

to facilitate an objective evaluation of CAM's potential as a repurposed antiviral agent.

Executive Summary
(R)-Carbinoxamine maleate has demonstrated potent in vitro and in vivo antiviral activity

against a broad spectrum of influenza A and B viruses.[1][2][3][4][5] Mechanistic studies reveal

that CAM inhibits viral entry into host cells by interfering with the endocytosis process, a crucial

early step in the influenza virus life cycle.[1][2][3] This guide presents a comparative analysis of

the 50% inhibitory concentration (IC50) of CAM against various influenza strains alongside

commercially available antiviral drugs, including Oseltamivir, Zanamivir, Peramivir, and

Baloxavir marboxil. Detailed experimental protocols and visual diagrams of the relevant

biological pathways and experimental workflows are also provided to support further research

and development.
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The antiviral efficacy of (R)-Carbinoxamine maleate was evaluated against several influenza

virus strains using a Cytopathic Effect (CPE) reduction assay. The following tables summarize

the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of CAM and

provide a comparison with other commercially available antiviral drugs. It is important to note

that direct comparisons of IC50 values can be influenced by the specific assay conditions, cell

lines, and virus strains used in different studies. Where direct head-to-head data is unavailable,

results from studies with similar methodologies and viral subtypes are presented.

Table 1: In Vitro Antiviral Activity of (R)-Carbinoxamine maleate against Influenza A Viruses

Virus Strain

(R)-
Carbinoxam
ine maleate
(CAM) IC50
(µM)[2]

Oseltamivir
IC50 (nM)

Zanamivir
IC50 (nM)

Peramivir
IC50 (nM)

Baloxavir
marboxil
IC50 (nM)

A/Shanghai/4

664T/2013(H

7N9)

3.56
~1.1-1.9 (for

H7N9)[6]

~3.3-6.2 (for

H7N9)[7]

~0.1-0.5 (for

H7N9)[7]

Data not

available

A/Shanghai/3

7T/2009(H1N

1)

4.2

~0.3-1.3 (for

H1N1pdm09)

[8]

~0.5-1.5 (for

H1N1pdm09)

[8]

~0.1-0.4 (for

H1N1pdm09)

[9]

~0.28 (for

A(H1N1)pdm

09)[10]

A/Puerto

Rico/8/1934(

H1N1)

24.7
~1.0-10 (for

H1N1)

~0.5-2.0 (for

H1N1)

~16.19-25.02

(for H1N1)

[11]

Data not

available

A/Guizhou/54

/1989(H3N2)
11.5

~0.5-2.0 (for

H3N2)[12]

~1.0-5.0 (for

H3N2)[12]

~0.1-0.5 (for

H3N2)

~0.16 (for

A(H3N2))[10]

[13]

Table 2: In Vitro Antiviral Activity of (R)-Carbinoxamine maleate against Influenza B Virus
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Virus Strain

(R)-
Carbinoxam
ine maleate
(CAM) IC50
(µM)[2]

Oseltamivir
IC50 (nM)

Zanamivir
IC50 (nM)

Peramivir
IC50 (nM)

Baloxavir
marboxil
IC50 (nM)

B/Shanghai/2

017(BY)

(Yamagata

lineage)

13.8

~20-100 (for

Yamagata

lineage)[14]

~5-20 (for

Yamagata

lineage)[15]

~0.74 (for

Influenza B)

[9][16]

~2.43 (for

B/Yamagata-

lineage)[10]

Table 3: Cytotoxicity of (R)-Carbinoxamine maleate

Cell Line
(R)-Carbinoxamine maleate (CAM) CC50
(µM)[2]

MDCK >100

Mechanism of Action: Inhibition of Viral Entry
Studies have indicated that (R)-Carbinoxamine maleate does not inhibit the neuraminidase

activity or the hemagglutinin-mediated attachment of the influenza virus to the host cell surface.

[2][3] Instead, its antiviral activity is attributed to the blockade of a later stage in the viral entry

process, specifically the endocytosis and subsequent uncoating of the virus within the host cell.

[17][18][19][20][21]

The following diagram illustrates the influenza virus entry and uncoating pathway, highlighting

the proposed point of intervention for (R)-Carbinoxamine maleate.
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Influenza virus entry and proposed inhibition by (R)-Carbinoxamine maleate.
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Experimental Protocols
The following section details the methodology for the key in vitro assay used to determine the

antiviral activity of (R)-Carbinoxamine maleate.

Cytopathic Effect (CPE) Reduction Assay
This assay quantifies the ability of a compound to inhibit virus-induced cell death.[22][23][24]

[25][26]

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Trypsin-EDTA

Influenza virus stock

(R)-Carbinoxamine maleate and other test compounds

Cell Counting Kit-8 (CCK-8) or similar viability assay reagent

96-well cell culture plates

CO2 incubator (37°C, 5% CO2)

Procedure:

Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent

monolayer after 24 hours of incubation.

Compound Preparation: Prepare serial dilutions of (R)-Carbinoxamine maleate and control

antiviral drugs in serum-free DMEM.

Infection and Treatment:
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Remove the growth medium from the MDCK cell monolayer.

Add the diluted compounds to the respective wells.

Add the influenza virus stock at a multiplicity of infection (MOI) that causes significant CPE

within 48-72 hours.

Include control wells with cells only (no virus, no compound), cells with virus only (no

compound), and cells with compound only (no virus, for cytotoxicity assessment).

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until

significant CPE is observed in the virus control wells.

Viability Assessment:

Add CCK-8 reagent to each well and incubate according to the manufacturer's

instructions.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each compound concentration relative to the

cell control and virus control.

Determine the IC50 value (the concentration of the compound that inhibits 50% of the viral

CPE) and the CC50 value (the concentration of the compound that causes 50%

cytotoxicity) using a dose-response curve analysis.

The following diagram outlines the experimental workflow for the CPE reduction assay.
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Experimental workflow for the Cytopathic Effect (CPE) reduction assay.
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Conclusion and Future Directions
The presented data strongly suggests that (R)-Carbinoxamine maleate possesses significant

antiviral activity against a range of influenza viruses. Its mechanism of action, targeting the

host-cell process of endocytosis, presents a potentially lower barrier to the development of viral

resistance compared to drugs that target specific viral proteins. The favorable in vitro

therapeutic index warrants further investigation into its clinical utility.

Future research should focus on:

In vivo efficacy studies in relevant animal models for a wider range of influenza strains.

Pharmacokinetic and pharmacodynamic studies to determine optimal dosing and delivery

routes for antiviral applications.

Elucidation of the precise molecular target of (R)-Carbinoxamine maleate within the

endocytic pathway.

Combination studies with existing antiviral drugs to explore potential synergistic effects.

The repurposing of an existing, FDA-approved drug like (R)-Carbinoxamine maleate offers a

promising and accelerated pathway to novel influenza therapies. The information compiled in

this guide provides a solid foundation for researchers to build upon in their efforts to combat

influenza virus infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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